Phenylsuccinic anhydride

Description

Overview and Significance in Organic Synthesis

Phenylsuccinic anhydride (B1165640), a dicarboxylic anhydride bearing a phenyl group, is a valuable compound in chemical research and industrial applications. cymitquimica.com It typically presents as a white to light-yellow crystalline solid. cymitquimica.com Its importance in organic synthesis stems from the reactivity of the anhydride group, which can undergo hydrolysis to form phenylsuccinic acid or, more significantly, react with various nucleophiles. cymitquimica.com This reactivity makes it a key intermediate in the production of polymers and resins and a versatile reagent for creating more complex molecules. cymitquimica.com For instance, it is employed in the synthesis of succinamic acids, which are compounds containing both amide and carboxylic acid functionalities. ed.gov These structures are of interest, particularly because related succinate-based hydroxamic acids have demonstrated anti-cancer activity. ed.gov Furthermore, phenylsuccinic anhydride and its derivatives are used in formal cycloaddition reactions with imines to generate γ-lactams, a scaffold prevalent in biologically active compounds. nih.govresearchgate.net

Historical Context of Related Anhydride Reactions

The utility of anhydrides like this compound is better understood within the historical context of foundational organic reactions.

The Perkin reaction, discovered by English chemist William Henry Perkin in 1868, is a landmark method in organic synthesis. wikipedia.orgnumberanalytics.com It facilitates the creation of α,β-unsaturated aromatic acids through the aldol-type condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the corresponding acid as a base catalyst. wikipedia.orgnumberanalytics.comchemistryviews.org Initially developed for the synthesis of coumarin (B35378) and cinnamic acid derivatives, the reaction's versatility has cemented its importance. numberanalytics.com

The reaction is pivotal for producing a wide array of cinnamic acid derivatives, which are valuable intermediates in the manufacturing of pharmaceuticals, agrochemicals, perfumes, and materials like polymers and dyes. numberanalytics.comnumberanalytics.comvedantu.com For example, the reaction of benzaldehyde (B42025) with acetic anhydride yields cinnamic acid, a key component of cinnamon and a precursor in the first synthesis of indigo (B80030). chemistryviews.org Similarly, salicylaldehyde (B1680747) can be converted to coumarin, which was the first major synthetic fragrance derived from coal tar. wikipedia.orgchemistryviews.org

Table 1: Examples of the Perkin Reaction

| Aromatic Aldehyde | Acid Anhydride | Product | Significance |

|---|---|---|---|

| Benzaldehyde | Acetic anhydride | Cinnamic acid | Precursor for flavors, fragrances, and indigo synthesis. chemistryviews.orgvedantu.com |

| Salicylaldehyde | Acetic anhydride | Coumarin | A foundational synthetic fragrance. wikipedia.orgchemistryviews.org |

In 1981, Tamura et al. reported a reaction involving homophthalic anhydride (a related cyclic anhydride) with activated alkenes or alkynes that produces α-naphthols. lookchem.com Later, base-promoted versions allowed the reaction to proceed under milder conditions with greater efficiency. lookchem.com This transformation, now known as the Tamura cycloaddition, was initially thought to be a type of Diels-Alder reaction. However, combined experimental and computational studies have revealed that the base-catalyzed process proceeds through a stepwise mechanism involving a conjugate addition followed by ring closure. lookchem.comrsc.org

The Tamura reaction has proven to be of considerable utility in the synthesis of medicinally relevant, polycyclic aromatic natural products. lookchem.com Notable examples include its application in the rapid construction of the core of Lactonamycin and in the total synthesis of the anti-tumor metabolite Dynemycin A. lookchem.com The development of catalytic asymmetric versions of the Tamura reaction, often using bifunctional organocatalysts like squaramides, has further expanded its utility. rsc.org These advanced methods allow for the creation of densely functionalized and structurally complex molecules, such as 3,3-spirooxindoles and functionalized 1-tetralones, with high levels of enantioselectivity. rsc.orgacs.org This makes the reaction an attractive tool for medicinal chemistry and the development of new bioactive compounds. rsc.org

Role as a Building Block in Complex Molecular Architectures

This compound serves as a fundamental building block for constructing complex molecular architectures, particularly heterocyclic and spirocyclic scaffolds. nih.govrsc.org Its ability to participate in formal cycloaddition reactions with imines has been exploited to create diverse libraries of γ-lactams for biological evaluation. nih.gov In these reactions, anhydrides substituted with electron-withdrawing groups exhibit superior reactivity. nih.gov

A study demonstrated the synthesis of γ-lactams from a substituted this compound and various imines, formed in situ from a range of amines and aldehydes. The reaction tolerated diverse substituents and consistently produced the desired lactam products in good yields and with excellent diastereoselectivity. nih.gov This modularity allows for the systematic construction of complex molecules from simple precursors. researchgate.netrsc.org The resulting lactam products can be further diversified, showcasing the anhydride's role in late-stage functionalization to access unique, sp³-rich molecular architectures. rsc.org

Table 2: Synthesis of γ-Lactams from 2-Fluoro-5-nitrothis compound and Various Imines The table shows the isolated yields of the corresponding methyl esters after reaction and esterification. The diastereomeric ratio (d.r.) was determined to be >20:1 in all cases.

| Entry | Amine Component | Aldehyde Component | Product Yield (%) |

|---|---|---|---|

| 1 | Benzylamine | Formaldehyde | 86 |

| 2 | (R)-α-Methylbenzylamine | Formaldehyde | 81 |

| 3 | 4-Methoxybenzylamine | Formaldehyde | 84 |

| 4 | Allylamine | Formaldehyde | 79 |

| 5 | Propargylamine | Formaldehyde | 77 |

| 6 | Furfurylamine | Formaldehyde | 63 |

| 7 | Benzylamine | 4-Methoxybenzaldehyde | 80 |

| 8 | Benzylamine | 4-(Trifluoromethyl)benzaldehyde | 75 |

Data sourced from a study on the synthesis of γ-lactam libraries. nih.gov

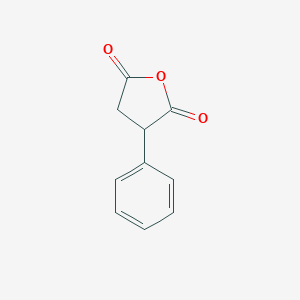

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFKMLFDDYWABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920990 | |

| Record name | 3-Phenyloxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-15-3 | |

| Record name | Monophenyl succinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyloxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsuccinic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies

Established Synthetic Routes to Phenylsuccinic Anhydride (B1165640)

The primary and most direct method for synthesizing phenylsuccinic anhydride is through the dehydration of its corresponding diacid, phenylsuccinic acid. rsc.orgresearchgate.net This transformation can be achieved using various dehydrating agents and catalytic systems.

Dehydration of Phenylsuccinic Acid

The removal of a water molecule from phenylsuccinic acid leads to the formation of the cyclic anhydride. This intramolecular cyclization is a common and effective strategy for the preparation of this compound. rsc.orgresearchgate.net

Traditional methods for the dehydration of phenylsuccinic acid often employ classical dehydrating agents. One such established method involves the use of acetyl chloride in a suitable solvent like toluene. prepchem.com The reaction proceeds by refluxing the mixture, which facilitates the azeotropic removal of water, driving the equilibrium towards the formation of the anhydride. prepchem.com Following the reaction, the solvent is evaporated, and the crude product can be purified by crystallization. prepchem.com Another approach involves simply heating the phenylsuccinic acid, which can also lead to the formation of the anhydride. rsc.org

A detailed example of a classical dehydration process is the reaction of phenylsuccinic acid with acetyl chloride in toluene.

| Reactant | Moles | Amount | Solvent | Conditions | Product | Yield |

| Phenylsuccinic Acid | 0.10 mol | 20.0 g | Toluene (200 mL) | Reflux, 5.5 hours | This compound | 12.2 g |

| Acetyl Chloride | - | - |

Table 1: Synthesis of this compound via Classical Dehydration prepchem.com

Lewis acids can catalyze the dehydration of dicarboxylic acids to form their corresponding anhydrides. While specific examples detailing Lewis acid-catalyzed dehydration of phenylsuccinic acid are not extensively documented in the provided search results, the general principle is well-established for other dicarboxylic acids. researchgate.netkit.edursc.org For instance, scandium(III) triflate has been used as a catalyst for the dehydration polycondensation of dicarboxylic acids. researchgate.net This suggests that Lewis acids could potentially be employed to facilitate the cyclization of phenylsuccinic acid under milder conditions than classical methods. The Lewis acid would coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting intramolecular nucleophilic attack by the other carboxylic acid group.

Functionalization of this compound

The reactivity of this compound is characterized by its susceptibility to nucleophilic attack, leading to ring-opening reactions. scbt.com This property allows for the synthesis of a variety of derivatives, particularly succinamic acids through reaction with amines. scbt.comacs.org

Reaction with Amines for Succinamic Acid Formation

The reaction of this compound with primary amines is a well-established method for the synthesis of phenylsuccinamic acids. acs.orgthieme-connect.comthieme-connect.comed.gov This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of a new amide bond and a carboxylic acid functional group. acs.orgthieme-connect.com The first reported synthesis of a phenylsuccinamic acid dates back to 1907, when racemic this compound was reacted with ammonia. thieme-connect.comthieme-connect.com

The general reaction of (S)-(+)-phenylsuccinic anhydride with various primary amines in ether has been investigated. thieme-connect.com The use of an excess of the amine ensures the complete ring opening of the anhydride and the formation of the amine salts of the resulting α- and β-phenylsuccinamic acids. thieme-connect.com These isomeric products can then be isolated by acidification. thieme-connect.com

| Anhydride | Amine | Product |

| (S)-(+)-Phenylsuccinic Anhydride | n-Propylamine | N-(n-Propyl)phenylsuccinamic Acid |

| (S)-(+)-Phenylsuccinic Anhydride | Isopropylamine | N-(Isopropyl)phenylsuccinamic Acid |

| (S)-(+)-Phenylsuccinic Anhydride | tert-Butylamine (B42293) | N-(tert-Butyl)phenylsuccinamic Acid |

| (S)-(+)-Phenylsuccinic Anhydride | Aniline (B41778) | N-Phenylphenylsuccinamic Acid |

| (S)-(+)-Phenylsuccinic Anhydride | Benzylamine | N-(Benzyl)phenylsuccinamic Acid |

Table 2: Examples of Succinamic Acid Formation from (S)-(+)-Phenylsuccinic Anhydride and Primary Amines thieme-connect.com

The reaction of an unsymmetrical anhydride like this compound with a nucleophile can lead to the formation of two regioisomeric products. acs.org The nucleophile can attack either the carbonyl carbon alpha (α) to the phenyl group or the carbonyl carbon beta (β) to the phenyl group. acs.org

Studies have shown that the reaction of this compound with amines often exhibits a degree of regioselectivity, with the major product typically being the isomer where the amide group is at the β-position relative to the phenyl group. thieme-connect.comthieme-connect.com For example, the reaction of this compound with tert-butylamine yields a mixture of N-tert-butyl-2-phenylsuccinamic acid (α-isomer) and N-tert-butyl-3-phenylsuccinamic acid (β-isomer) in an approximate ratio of 2:3, respectively. acs.org This preference for attack at the β-carbonyl carbon is attributed to the steric hindrance imposed by the bulky phenyl group, which makes the α-carbonyl carbon less accessible to the nucleophile. acs.org

However, the solvent can also influence the regioselectivity. For instance, in the Friedel-Crafts reaction of this compound, the ratio of isomeric products can vary depending on the solvent used. clockss.org With benzene, the two isomeric acids are formed in almost equal amounts, but with nitrobenzene, the α-phenyl isomer is the major product. clockss.org

| Nucleophile | α-Isomer (%) | β-Isomer (%) |

| Ammonia | 46.5 | 53.5 |

| Dimethylamine | 23 | 77 |

Table 3: Regioselectivity in the Reaction of this compound with Amines thieme-connect.com

Synthesis of N-substituted Phenylsuccinamic Acids

The reaction of this compound with primary amines is a fundamental method for the synthesis of N-substituted phenylsuccinamic acids. This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of an amide and a carboxylic acid functional group.

Research has shown that the ring opening of (S)-(+)-phenylsuccinic anhydride with various primary amines results in the formation of two isomeric phenylsuccinamic acid products. researchgate.net The predominant isomer has the phenyl substituent positioned beta to the newly formed amide group. researchgate.net This regioselectivity is an important consideration in the design of specific molecular architectures. The general scheme for this synthesis involves reacting this compound with a substituted aniline in a suitable solvent. derpharmachemica.com For instance, N-substituted phenyl succinamic acids have been prepared by slowly adding a solution of substituted aniline to a solution of succinic anhydride in benzene. derpharmachemica.com

A variety of N-substituted phenylsuccinamic acids have been synthesized and characterized, highlighting the versatility of this synthetic route. researchgate.netthieme-connect.com These compounds are often intermediates in the synthesis of more complex molecules, such as N-substituted phenylsuccinimides, which can be obtained through subsequent cyclization of the succinamic acid. derpharmachemica.comrdd.edu.iq

Derivatization for Polymer and Resin Production

This compound is a valuable intermediate in the production of polymers and resins. cymitquimica.com Its anhydride functionality allows it to act as a monomer or a curing agent in polymerization reactions. Succinic anhydrides, in general, are precursors for a wide array of polymers and resins. broadview-tech.com

The anhydride group can react with diols or other difunctional monomers to form polyesters or other condensation polymers. Furthermore, this compound can be used as a hardener for epoxy resins. broadview-tech.com The reaction of the anhydride with the epoxy groups leads to cross-linking, resulting in a rigid and durable polymer network. The specific properties of the resulting polymer can be tailored by the choice of the anhydride and other monomers.

Preparation of Fluorinated Anhydrides

This compound can be utilized in the preparation of fluorinated anhydrides, which are valuable reagents in nonaqueous solvents. biosynth.com The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, including their reactivity and solubility. While specific details on the direct fluorination of this compound are not extensively available in the provided search results, the general concept involves leveraging the reactivity of the anhydride for further chemical modification. For instance, fluorinated vinylene carbonate derivatives and fluorinated ethylene (B1197577) carbonate derivatives substituted with an aromatic ring are examples of fluorinated cyclic compounds used in applications like non-aqueous electrolytes for batteries. google.com

Conjugation to Biopolymers (e.g., Hyaluronic Acid, Chitosan)

The modification of biopolymers with this compound and its derivatives has emerged as a significant strategy to create novel biomaterials with tailored properties. This covalent conjugation leverages the reactivity of the anhydride ring with functional groups present on the biopolymers, such as hydroxyl and amine groups.

Aryl Succinic Anhydride-Hyaluronan Derivatives (ASA-HA)

Hyaluronic acid (HA), a naturally occurring polysaccharide, can be chemically modified with aryl succinic anhydrides (ASA), including this compound, to produce ASA-HA derivatives. google.comwipo.intgoogle.compatentbuddy.comkisti.re.kr This modification is typically carried out under alkaline conditions (pH > 8.0) in an aqueous environment. google.com The reaction results in the formation of an ester bond between a hydroxyl group on the HA molecule and the succinic acid moiety of the opened anhydride. google.com

These ASA-HA derivatives exhibit amphiphilic properties, which can lead to the formation of partially water-insoluble aggregates. google.com This altered characteristic is of interest for various applications, including advanced cosmetic and biomedical formulations. google.comwipo.int For example, these derivatives are expected to bind more strongly to the skin and can be used in delivery systems like nano/microcapsules or spheres. google.comwipo.int

| Parameter | Description | Reference |

| Reactants | Hyaluronic acid (HA), Aryl/alkyl succinic anhydrides (ASA) | google.com |

| Reaction Condition | Alkaline (pH > 8.0) in water | google.com |

| Bond Formed | Ester bond between HA hydroxyl group and succinic acid | google.com |

| Resulting Properties | Amphiphilic, formation of water-insoluble aggregates | google.com |

| Potential Applications | Cosmetics, biomedical delivery systems | google.comwipo.int |

Chitosan-Phenyl Succinate (B1194679) Conjugates

Chitosan (B1678972), another abundant biopolymer, can be functionalized through reaction with this compound. mdpi.comresearchgate.net This process typically involves the acylation of the primary amine groups of chitosan by the anhydride. nih.gov The reaction is often performed in a neutral pH environment, sometimes with a catalytic amount of pyridine (B92270) to facilitate the anhydride/amine acylation. nih.gov

The resulting chitosan-phenyl succinate (CPS) conjugates have been investigated for their potential in creating stable nanoparticles for drug delivery applications. nih.govfrontiersin.org These nanoparticles can be formed through ionotropic gelation with crosslinking agents like polyphosphoric acid (PPA) or hexametaphosphate (HMP). nih.gov The introduction of the phenylsuccinate moieties can influence the folding of the chitosan chains and the properties of the resulting nanoparticles. nih.govfrontiersin.org Researchers have noted that conjugated chitosans tend to consume lesser amounts of certain crosslinkers to form nanoparticles compared to unmodified chitosan. nih.govfrontiersin.org

| Parameter | Description | Reference |

| Reactants | Chitosan, this compound | mdpi.comnih.gov |

| Reaction Condition | Neutral pH, often with pyridine catalyst | nih.gov |

| Bond Formed | Amide bond between chitosan amine group and succinic acid | nih.gov |

| Resulting Product | Chitosan-phenyl succinate (CPS) | nih.gov |

| Application | Formation of stable nanoparticles for drug delivery | nih.govfrontiersin.org |

Reaction Mechanisms and Stereochemical Control

The Castagnoli-Cushman Reaction (CCR) with Phenylsuccinic Anhydride (B1165640)

The Castagnoli-Cushman reaction is a versatile method for synthesizing a variety of lactams. mdpi.com The use of substituted anhydrides like phenylsuccinic anhydride not only diversifies the resulting structures but can also provide synthetic benefits. mdpi.com The mechanism of the CCR has been a topic of considerable discussion, with several proposed pathways over the years. mdpi.comnih.gov

Early investigations into the CCR led to two primary mechanistic proposals: a concerted cycloaddition and a stepwise process involving initial iminolysis of the anhydride.

One of the early proposals, put forth by Kaneti, suggested a concerted mechanism involving the enol form of the cyclic anhydride. mdpi.com Computational studies on model substrates indicated that a concerted [4+2] cycloaddition would occur through the enol tautomer of the anhydride. mdpi.comacs.org This mechanism, however, was predicted to preferentially form the cis diastereomer, which contradicted many experimental observations where the trans product was dominant. mdpi.com To account for this discrepancy, it was suggested that the initially formed kinetic cis product could epimerize to the more thermodynamically stable trans adduct. mdpi.com Further theoretical studies using both MO and DFT methods also supported a concerted mechanism that begins with the bimolecular addition of the imine to the carbonyl carbon of the anhydride's monoenol, followed by an intramolecular charge transfer and ring closure without the formation of intermediates. bas.bg

Castagnoli and Cushman themselves proposed a stepwise mechanism initiated by the iminolysis of the anhydride. mdpi.com This pathway involves the nucleophilic attack of the imine on one of the carbonyl groups of the anhydride, leading to a zwitterionic intermediate. mdpi.comacs.org Subsequent cyclization and rearrangement would then yield the final lactam product. mdpi.com This mechanism was supported by the observation that the reaction is favored by electron-donating substituents on the imine, which enhance its nucleophilicity. mdpi.com However, later computational studies argued that the proposed zwitterionic intermediates would be too high in energy, making this pathway unlikely. mdpi.com The iminolysis mechanism also found apparent support in the fact that the CCR is generally limited to imines derived from non-enolisable aldehydes. mdpi.com

More recent experimental and computational evidence has led to the widespread acceptance of a different stepwise mechanism. mdpi.com This currently favored pathway involves an initial Mannich-type addition of the anhydride enolate to the imine. mdpi.combeilstein-journals.org This is followed by an intramolecular acylation, where the amine intermediate attacks one of the carbonyl groups of the anhydride, leading to the formation of the lactam ring. mdpi.com

Several key pieces of evidence support this mechanism. The formation of a Knoevenagel-type alkene product under certain conditions can be explained by the elimination of an amine from the Mannich adduct intermediate. mdpi.com Furthermore, the isolation of a Mannich-type adduct provides clear evidence for the viability of this pathway. researchgate.net The reaction is also catalyzed by N-methylimidazole, which is thought to facilitate the intramolecular acylation step by forming a more reactive intermediate. mdpi.com

The electronic nature of the substituents on both the anhydride and the imine plays a crucial role in the outcome of the Castagnoli-Cushman reaction.

The presence of electron-withdrawing groups on the succinic anhydride has a significant impact on the reaction rate. These groups stabilize the anhydride enolate, which is a key intermediate in the accepted Mannich-type mechanism, thereby facilitating the reaction. mdpi.com For instance, succinic anhydrides substituted with electron-withdrawing groups react very quickly. mdpi.com This is consistent with the stabilization of the enolate intermediate. mdpi.com Conversely, electron-deficient groups on the imine component have been observed to decrease product yields. rsc.org

The following table summarizes the effect of various electron-withdrawing groups on different components of the Castagnoli-Cushman reaction.

| Reactant Component | Substituent Type | Effect on Reaction | Reference |

| Anhydride | Electron-Withdrawing | Increases reaction rate by stabilizing the enolate intermediate. | mdpi.com |

| Imine | Electron-Withdrawing | Decreases product yield. | rsc.org |

| Imine (para-substituted benzaldehyde (B42025) derivatives) | Electron-Withdrawing | High diastereoselectivity in lactam formation. | acs.org |

| Anhydride (o-methyl benzoic acids) | Electron-Withdrawing (e.g., nitrile, sulfonyl) | Enables the reaction to proceed, with varying yields. | nih.gov |

Regioselectivity in CCR

Similarly, for other unsymmetrically substituted succinic anhydrides, the most acidic proton is typically abstracted to form the most stable enolate, which then governs the regiochemical outcome of the addition to the imine. For example, in sulfone-substituted succinic anhydrides, the presence of the strongly electron-withdrawing sulfone group directs enolization to the adjacent carbon. acs.org

Asymmetric Variants of CCR

Asymmetric control in the Castagnoli-Cushman reaction can be achieved through various strategies, including the use of chiral starting materials, auxiliaries, and catalysts. The use of enantiomerically pure substituted succinic anhydrides, such as alkyl-substituted cyanosuccinic anhydrides, allows for the synthesis of enantiomerically pure pentasubstituted γ-lactam products. mdpi.com

Furthermore, catalytic enantioselective versions of the CCR have been developed. nih.gov These methods often employ chiral catalysts, such as chiral ureas and thioureas, which can activate the reactants and control the stereochemical outcome of the reaction. mdpi.com A proposed mechanism for these catalyzed reactions involves the formation of a hydrogen-bonded complex between the catalyst, the anhydride enol, and the imine, which directs the facial selectivity of the nucleophilic attack. mdpi.comnih.gov The development of these asymmetric variants has significantly broadened the scope of the CCR, enabling the synthesis of chiral lactams, which are valuable building blocks in medicinal chemistry. nih.gov

Cycloaddition Reactions Involving this compound

This compound participates in various cycloaddition reactions, serving as a versatile building block for the synthesis of complex heterocyclic structures.

Formal [4+2] Cycloadditions with Imines

Formal [4+2] cycloaddition reactions between enolizable anhydrides, such as this compound derivatives, and imines provide a direct route to lactam structures. nih.gov This transformation, often considered a variant of the Castagnoli-Cushman reaction, is a powerful tool for constructing nitrogen-containing heterocycles. researchgate.net The reaction is believed to proceed through a Mannich-type mechanism, where the enol or enolate of the anhydride adds to the protonated imine, followed by a cyclization step. acs.orgnih.gov

While the classic reaction involves a [2+2] addition of the anhydride enolate to the imine, certain substrates, like chalcone (B49325) imines, can act as four-atom building blocks in a formal [4+2] cycloaddition with anhydrides like homophthalic anhydride to yield dihydropyridin-2(1H)-ones. rsc.org This highlights the versatility of imine-anhydride reactions, where the reaction pathway can be switched based on the substituents. rsc.org Catalytic enantioselective versions of these formal [4+2] cycloadditions have been developed, using catalysts to provide chiral lactam products in moderate to good enantioselectivities. nih.govrsc.org

Annulation Reactions with 1,3-Azadienes

Recent studies have shown that the highly reactive this compound is an effective partner in annulation reactions with 1,3-azadienes. nih.govrsc.org This reaction provides a chemoselective and stereocontrolled method for synthesizing allylic 2-oxopyrrolidines, which can possess up to four contiguous stereocenters. nih.gov The transformation is efficient, modular, and scalable, proceeding at room temperature. nih.gov

The reaction proceeds with high stereochemical control, predominantly forming a single stereoisomer. nih.gov The observed coupling constants in the 1H NMR spectra of the resulting 4,5-disubstituted 2-pyrrolidinones are consistent with a trans configuration. nih.gov The atom economy of this process is high, as all atoms from the reactants, except for the water molecule eliminated during the in situ formation of the 1,3-azadiene, are incorporated into the final product structure. nih.gov The nature of the nitrogen substituent on the 1,3-azadiene influences the reactivity and selectivity, with N-aryl azadienes being less effective. rsc.org The resulting allylic 2-oxopyrrolidines are versatile intermediates that can undergo further diversification. nih.gov

Table 1: Diastereoselective Annulation of this compound with 1,3-Azadienes This table is representative of the types of products and conditions described in the literature. Yields and reaction times are illustrative.

| Entry | 1,3-Azadiene N-Substituent | Alkenyl Moiety | Product (Allylic 2-oxopyrrolidine) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|---|---|

| 1 | Benzyl | Phenyl | 1-benzyl-5-phenyl-4-(1-phenylethenyl)-2-oxopyrrolidine-3-carboxylic acid | 12 | Good | >95:5 |

| 2 | Propyl | Methyl | 1-propyl-4-(prop-1-en-2-yl)-5-phenyl-2-oxopyrrolidine-3-carboxylic acid | 22 | Moderate | >95:5 |

| 3 | Cyclohexyl | Isopropyl | 1-cyclohexyl-4-(3-methylbut-1-en-2-yl)-5-phenyl-2-oxopyrrolidine-3-carboxylic acid | 12 | Good | >95:5 |

| 4 | Benzyl | Styryl | 1-benzyl-5-phenyl-4-(1,3-diphenylallyl)-2-oxopyrrolidine-3-carboxylic acid | 2 | Good | >95:5 |

Data compiled from findings discussed in referenced literature. nih.govrsc.org

Regioselective Hydrogenation of this compound

The regioselective hydrogenation of unsymmetrically substituted cyclic anhydrides, such as this compound, can be achieved using various catalysts, leading to the formation of isomeric lactones. oup.com

Ruthenium complexes have been effectively employed as catalysts for the hydrogenation of cyclic anhydrides. oup.comnih.gov These catalysts facilitate the conversion of the anhydride to the corresponding lactones. oup.com Specifically, new pincer ruthenium complexes with a monodentate N-heterocyclic carbene ligand have demonstrated efficacy in the hydrogenation of esters and lactones under atmospheric pressure of hydrogen gas at 50 °C. nih.gov

The regioselectivity of the reduction of unsymmetrically substituted cyclic anhydrides is primarily governed by electronic factors rather than steric hindrance. cdnsciencepub.comresearchgate.net In the case of 2-phenylsuccinic anhydride, the electron-withdrawing nature of the phenyl group influences the neighboring carbonyl function, making it more susceptible to reduction. cdnsciencepub.com This leads to a preference for the formation of the lactone resulting from the reduction at the more electronically influenced, rather than the more sterically hindered, carbonyl group. cdnsciencepub.com

The mechanism of these reductions is thought to be similar to the hydride ion addition to the carbonyl group of cyclic ketones, where the site of attack is controlled by electronic differences between the two carbonyl functions. cdnsciencepub.com

Bromolactonization Reactions

This compound can be involved in bromolactonization reactions following its initial reaction with other molecules. For instance, after an anhydride-imine reaction, the resulting product can undergo bromolactonization to form complex sp3-rich architectures. rsc.org The regioselectivity of halolactonization reactions, such as bromolactonization, can be influenced by factors like the solvent. rsc.orgrsc.org For example, the use of N,N-dimethylformamide (DMF) can favor 5-exo cyclization. rsc.org

The regioselectivity of ylide attack is a critical aspect of certain reactions involving this compound derivatives, although specific details regarding ylide attack on this compound itself are not extensively covered in the provided context.

Oxazepane Ring Formation

Novel 1,3-oxazepane-4,7-dione derivatives can be synthesized through the reaction of this compound with Schiff bases in anhydrous benzene, resulting in high yields. rdd.edu.iqrdd.edu.iq This reaction proceeds via a polar cycloaddition mechanism. rdd.edu.iq

The proposed mechanism involves a slow step where the nucleophilic azomethine group of the Schiff base attacks an electrophilic carbon atom of the anhydride's carbonyl group, forming a dipolar reactive intermediate. This is followed by a fast intramolecular cycloaddition of the intermediate to yield the final 1,3-oxazepane-4,7-dione product. rdd.edu.iq

Interactive Data Tables

Table 1: Solvents for Chemoselective and Stereocontrolled Pentannulation

| Solvent | Performance |

| 2,2,5,5-tetramethyloxolane (TMO) | Out-performs other media nih.gov |

| Toluene | Less effective than TMO nih.gov |

| Xylene | Less effective than TMO nih.gov |

| THF | Less effective than TMO nih.gov |

| 2-MeTHF | Less effective than TMO nih.gov |

| DMF | Less effective than TMO nih.gov |

| Diphenylether | Less effective than TMO nih.gov |

Polar Cycloaddition with Schiff Bases

The reaction between this compound and Schiff bases (imines) is a significant transformation in organic synthesis, providing a direct route to highly substituted γ-lactams. These five-membered heterocyclic structures are prevalent in numerous biologically active compounds and natural products. While often referred to as a formal [4+2] cycloaddition, the reaction does not typically proceed through a concerted pericyclic mechanism. Instead, it is generally understood to follow a stepwise, Mannich-like pathway.

The reaction is initiated by the nucleophilic attack of the imine nitrogen on one of the carbonyl groups of the anhydride. This step can be facilitated by Brønsted or Lewis acids, or it can occur under thermal conditions. Following this initial attack, the anhydride ring opens to form a zwitterionic intermediate. The key step involves the formation of an enolate from the anhydride portion. The basicity of the imine nitrogen is often sufficient to induce enolization. This enolate then undergoes an intramolecular cyclization by attacking the electrophilic iminium carbon. This Mannich-type cyclization forms the γ-lactam ring. Subsequent proton transfer steps lead to the final carboxylic acid-appended γ-lactam product.

The reactivity of this compound in this transformation is significantly influenced by electronic factors. Research has shown that substituting the phenyl ring with electron-withdrawing groups enhances the reactivity. nih.govmdpi.com This is attributed to the increased acidity of the α-proton and the stabilization of the resulting enolate intermediate, which accelerates the crucial cyclization step. nih.gov Conversely, electron-donating groups on the phenyl ring can decrease the reaction rate.

The stereochemical outcome of the reaction is a critical aspect, as up to two new stereocenters can be generated in the γ-lactam product. The diastereoselectivity (the preference for forming one diastereomer over another) is governed by a combination of electronic and steric effects involving both the anhydride and the Schiff base. acs.orgresearchgate.net Studies by Cushman and colleagues on the reaction of homophthalic anhydride and 3-phenylsuccinic anhydride with various Schiff bases revealed a correlation between the electronic nature of substituents on the Schiff base and the resulting cis/trans diastereomer ratio. researchgate.net Electron-donating groups on the aromatic ring of the Schiff base were found to favor the formation of the cis-diastereomer, whereas electron-withdrawing groups led to a higher proportion of the trans-diastereomer. researchgate.net This suggests a delicate interplay of forces in the transition state of the cyclization step that dictates the final stereochemistry of the product.

Further investigations into the scope and diastereoselectivity of this reaction have been conducted by the Shaw group. Their work on cyanosuccinic anhydride, a highly reactive analogue, demonstrated that reactions with various imines can proceed almost instantaneously at room temperature with high diastereoselectivity, particularly in solvents like tetrahydrofuran (B95107) (THF). nih.gov While not this compound itself, these findings underscore the general principles governing the reactivity and stereoselectivity of substituted succinic anhydrides in this type of cycloaddition.

The following table summarizes findings from reactions of substituted succinic anhydrides with Schiff bases, illustrating the influence of reactants and conditions on the reaction outcome.

| Anhydride Reactant | Imine Reactant | Solvent | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| This compound | Imine from benzaldehyde and isobutylamine | - | 63:37 to 67:33 | High | nih.gov |

| Cyanosuccinic anhydride | N-benzylidene-4-methoxyaniline | THF | >95:5 | 76 | nih.gov |

| Cyanosuccinic anhydride | N-benzylidene-4-methoxyaniline | CHCl₃ | 79:21 | 96 (conv.) | nih.gov |

| 2-Fluoro-5-nitrothis compound | Various imines | - | - | - | nih.gov |

| This compound with electron-withdrawing groups | Imines from benzaldehyde and o-bromobenzaldehyde | - | - | >90 | mdpi.com |

Applications in Advanced Organic Synthesis

Synthesis of Lactams (γ-Lactams, δ-Lactams, 2-Oxopyrrolidines, 2-Piperidinones)

The formal cycloaddition reaction between imines and cyclic anhydrides, such as phenylsuccinic anhydride (B1165640), is a powerful strategy for the synthesis of γ-lactams (2-oxopyrrolidines). nih.govnih.gov This reaction provides a direct route to these important scaffolds, which are prevalent in natural products and pharmaceuticals. nih.govnih.gov The reaction of imines with sulfone-substituted succinic anhydrides can also produce γ-lactams. nih.gov Similarly, sulfonylglutaric anhydrides react with imines to form δ-lactams (2-piperidinones), which readily decarboxylate to yield the final products with high diastereoselectivity. nih.gov

The synthesis of 2-piperidinone derivatives, which are core structures in many pharmaceuticals, can be achieved through various modern synthetic strategies, including organophotocatalyzed multicomponent reactions. nih.gov While not directly employing phenylsuccinic anhydride, these methods highlight the significance of the 2-piperidinone core. The reaction of cyclic anhydrides with trimethylsilyl azide (TMSN₃) can also generate lactams of varying ring sizes, including γ- and δ-lactams, through N-carboxyanhydride intermediates. researchgate.net

The reactivity of substituted succinic anhydrides is notably influenced by the electronic nature of the substituents. Anhydrides bearing electron-withdrawing groups exhibit superior reactivity, which is attributed to the increased stabilization of the enolate intermediate formed during the cyclization process. nih.gov For instance, nitrophenylsuccinic anhydrides have been identified as particularly effective substrates due to their enhanced reactivity. nih.gov

| Reactants | Product | Key Features |

| This compound derivatives and imines | γ-Lactams (2-Oxopyrrolidines) | Formal cycloaddition reaction. nih.gov |

| Sulfonylglutaric anhydrides and imines | δ-Lactams (2-Piperidinones) | High diastereoselectivity, involves decarboxylation. nih.gov |

| Cyclic anhydrides and TMSN₃ | γ- and δ-Lactams | Proceeds via N-carboxyanhydride intermediates. researchgate.net |

The imine-anhydride reaction strategy has been successfully extended to the synthesis of diverse collections of polycyclic lactams. nih.govresearchgate.net This approach, often employed in solid-phase, split-pool synthesis, allows for the generation of complex molecular scaffolds from relatively simple starting materials. nih.gov The annulation process, involving the reaction of transient cyclic imines with lithiated o-toluamides, provides a facile route to polycyclic lactam structures. researchgate.net

Spirobicyclic lactams, which are present in a number of biologically active natural products, can also be synthesized using reactions involving succinic anhydrides. nih.gov The reaction of imines with succinic anhydrides provides a pathway to these structurally intricate molecules. researchgate.net The development of synthetic routes to spirobicyclic lactam scaffolds is an active area of research, with applications in the design of peptide mimics and other functional molecules.

The reaction between imines and substituted succinic anhydrides is a robust method for producing highly substituted γ-lactams. nih.govnih.gov This methodology allows for the creation of lactams with multiple stereocenters, including quaternary centers, in a single step. nih.gov For example, the reaction of imines with α-cyanosuccinic anhydride demonstrates high reactivity and stereoselectivity, leading to the formation of tetra-substituted γ-lactams. nih.gov Furthermore, multicomponent reactions involving amines, aldehydes, and pyruvate derivatives offer an efficient route to densely functionalized γ-lactam derivatives. mdpi.com

Achieving stereocontrol in lactam synthesis is crucial for accessing biologically active molecules. The reaction of imines with chiral disubstituted succinic anhydrides provides a method for the diastereoselective synthesis of γ-lactams with up to three contiguous stereocenters. nih.gov Enantiomerically pure alkyl-substituted anhydrides can react without epimerization, yielding enantiomerically pure penta-substituted lactam products. nih.gov

The use of chiral auxiliaries on the imine nitrogen has also been explored to induce asymmetry in the lactam products. nih.gov For instance, employing an (S)-α-methylbenzyl group on the nitrogen can lead to good diastereomeric ratios. nih.gov Furthermore, the annulation of 1,3-azadienes with succinic anhydride has been shown to be a chemoselective and diastereoselective method for producing allylic 2-oxopyrrolidines with contiguous stereocenters. nih.gov This approach offers high stereochemical control, predominantly forming a single stereoisomer. nih.gov

| Method | Stereochemical Outcome | Key Features |

| Imines and chiral disubstituted succinic anhydrides | Diastereoselective | Forms up to three contiguous stereocenters. nih.gov |

| Imines with chiral auxiliaries and succinic anhydrides | Diastereoselective | Diastereomeric ratios influenced by the chiral auxiliary. nih.gov |

| 1,3-Azadienes and succinic anhydride | Diastereoselective | High stereochemical control, forms predominantly one stereoisomer. nih.gov |

| Enantiomerically pure alkyl-substituted anhydrides | Enantioselective | Preserves the stereochemistry of the anhydride. nih.gov |

Preparation of Functionalized Aliphatic Acids

The Friedel-Crafts reaction of aliphatic dibasic acid anhydrides with aromatic compounds is a classical method for the preparation of aroyl fatty acids. researchgate.net This reaction results in the formation of a keto acid where the aroyl group is attached to the terminal carbon of the aliphatic chain. While this reaction is more general for various aliphatic anhydrides, it provides a foundational method for creating functionalized aliphatic acids that could potentially serve as precursors to substituted phenylsuccinic anhydrides or other derivatives.

Modern synthetic methods are expanding the toolkit for creating functionalized aliphatic polyesters. For instance, Suzuki coupling has been employed to introduce pendent functional groups into polylactides, demonstrating a strategy for postsynthesis modification of aliphatic polymer backbones. rsc.orgrsc.org

Synthesis of Pyrrolizidine Scaffolds

The versatility of lactams synthesized from succinic anhydrides is demonstrated by their use as intermediates in the synthesis of more complex heterocyclic systems. A notable application is the synthesis of the pyrrolizidine alkaloid (±)-isoretronecanol. nih.gov This synthesis utilizes a sulfone-substituted γ-lactam prepared from the reaction of an imine with a sulfonylsuccinic anhydride. nih.gov The resulting lactam undergoes further transformations, including ring-closing metathesis, to construct the characteristic pyrrolizidine core of the natural product. nih.gov

Generation of Indenoisoquinolines

The synthesis of indenoisoquinolines, a class of nitrogen-containing polycyclic aromatic compounds with significant biological activities, often involves the construction of the isoquinoline core as a key step. While direct utilization of this compound for this specific purpose is not extensively documented, its chemical reactivity as a cyclic anhydride suggests a plausible role in synthetic strategies analogous to those employing similar anhydrides, such as homophthalic anhydride.

One established method for the synthesis of isoquinoline derivatives is the Bischler-Napieralski reaction. This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a condensing agent. pharmaguideline.comnrochemistry.comwikipedia.orgorganic-chemistry.org An amide precursor for such a reaction could potentially be synthesized by the reaction of a β-arylethylamine with this compound. The resulting amic acid could then be cyclized to form a dihydroisoquinoline derivative, which can be subsequently aromatized to the corresponding isoquinoline.

Another relevant synthetic route is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. nih.govthermofisher.comquimicaorganica.orgaalto.fi While this reaction typically employs aldehydes or ketones, the electrophilic nature of the carbonyl groups in this compound could potentially allow it to react with a β-arylethylamine to form an intermediate that, upon reduction and cyclization, could lead to the isoquinoline scaffold.

Furthermore, the synthesis of indenoisoquinolines has been achieved through the condensation of Schiff bases with substituted homophthalic anhydrides. This reaction proceeds via the formation of a cis-3-aryl-4-carboxy-1-isoquinolone intermediate, which is then converted to the target indenoisoquinoline. Given the structural similarity of this compound to homophthalic anhydride, it is conceivable that it could participate in a similar reaction sequence with appropriately substituted Schiff bases, providing a pathway to novel indenoisoquinoline analogues.

Table 1: Key Reactions in Isoquinoline Synthesis

| Reaction Name | Reactants | Product |

| Bischler-Napieralski | β-arylethylamide, Condensing agent | Dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline |

Synthesis of Aminodioxanes and Derivatives

This compound and its derivatives have found utility in the synthesis and resolution of aminodioxanes, which are important chiral building blocks in medicinal chemistry. A notable application involves the use of a chiral derivative, (S)-(-)-2-methyl-2-phenylsuccinic anhydride, as a resolving agent for racemic aminodioxanes.

In a specific study, racemic cis-5-amino-4-phenyl-1,3-dioxane was reacted with (S)-(-)-2-methyl-2-phenylsuccinic anhydride. This reaction resulted in the formation of two diastereomeric amides. The difference in the physical properties of these diastereomers, such as their solubility and chromatographic behavior, allowed for their separation. Once separated, the individual diastereomers were hydrolyzed to yield the enantiomerically pure forms of the aminodioxane. This process is a classic example of diastereomeric resolution, a powerful technique for obtaining optically pure compounds.

The efficiency of such resolutions is critical for the synthesis of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

Table 2: Diastereomeric Resolution of cis-5-amino-4-phenyl-1,3-dioxane

| Resolving Agent | Racemic Substrate | Diastereomeric Intermediates | Separation Method | Final Products |

| (S)-(-)-2-methyl-2-phenylsuccinic anhydride | (±)-cis-5-amino-4-phenyl-1,3-dioxane | Diastereomeric amides | Chromatography | (+)-cis-5-amino-4-phenyl-1,3-dioxane and (-)-cis-5-amino-4-phenyl-1,3-dioxane |

Utilization in Polyester Resin Production

Polyester resins are a significant class of thermosetting polymers with a wide range of applications, from construction materials to automotive components. The synthesis of these resins typically involves the polycondensation reaction between a diol and a dicarboxylic acid or its anhydride. researchgate.netmdpi.comresearchgate.netscispace.comresearchgate.netresearchgate.netresearchgate.netkompozit.org.trresearchgate.netnih.govmdpi.comresearchgate.netnih.gov

While anhydrides such as phthalic anhydride and maleic anhydride are commonly used in the production of unsaturated polyester resins, the incorporation of this compound as a comonomer offers a potential route to modify the properties of the resulting polymer. The presence of the phenyl group in the polymer backbone would be expected to increase the rigidity and thermal stability of the resin. This is due to the bulky nature of the phenyl group, which can restrict chain mobility and increase the glass transition temperature (Tg) of the polyester.

The general process for synthesizing a polyester resin involves heating a mixture of the diol(s) and anhydride(s) to a high temperature, typically in the range of 180-220 °C, to facilitate the esterification reaction and remove the water byproduct. The properties of the final resin can be tailored by adjusting the ratio of the different monomers. For instance, a higher proportion of this compound relative to other anhydrides could lead to a polyester with enhanced thermal and mechanical properties.

Table 3: Typical Components in a Polyester Resin Formulation

| Component Type | Example Compounds | Potential Role of this compound |

| Diol | Ethylene (B1197577) glycol, Propylene glycol | Reacts with diols to form the polyester backbone. |

| Saturated Anhydride | Phthalic anhydride, Isophthalic acid | Could be partially or fully replaced by this compound to increase rigidity and thermal stability. |

| Unsaturated Anhydride | Maleic anhydride | Provides sites for cross-linking with a reactive diluent. |

| Reactive Diluent | Styrene | Cross-links the unsaturated polyester chains to form a thermoset. |

The incorporation of this compound into polyester formulations represents a promising avenue for the development of high-performance materials with tailored properties for specific applications. Further research in this area could lead to the creation of novel polyester resins with superior thermal and mechanical characteristics.

Computational and Spectroscopic Studies

Computational Studies on Reaction Mechanisms

Detailed computational studies focusing specifically on the reaction mechanisms of phenylsuccinic anhydride (B1165640) are not extensively available in the surveyed scientific literature. While computational methods are widely applied to understand organic reaction mechanisms, specific research applying these techniques to phenylsuccinic anhydride is not prominently documented.

DFT and MO Computations

No specific Density Functional Theory (DFT) or Molecular Orbital (MO) computational studies on the reaction mechanisms of this compound were identified in the performed search. Such studies on related molecules, like unsubstituted succinic anhydride, have been used to investigate reaction pathways, such as aminolysis, revealing insights into concerted versus stepwise mechanisms.

Investigation of Transition States

Investigations of transition states for reactions involving this compound using computational methods have not been specifically reported in the available literature. Theoretical studies on simpler anhydrides often calculate the transition state structures and activation energies for various reaction pathways, but this data is not available for the phenyl-substituted compound.

Correlation with Reactivity (e.g., pKE values and CCR rates)

There is no available research in the searched literature that correlates computational data, such as pKE values, with concerted catalytic reaction (CCR) rates for this compound.

Spectroscopic Characterization

While this compound is a known chemical compound, comprehensive, publicly accessible datasets for all common spectroscopic methods are limited. The following sections detail the available data and expected spectral features.

Basic physical and chemical properties for this compound are well-documented by various suppliers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈O₃ | biosynth.comscbt.comsigmaaldrich.com |

| Molecular Weight | 176.17 g/mol | biosynth.comscbt.comsigmaaldrich.com |

| CAS Number | 1131-15-3 | biosynth.comscbt.comsigmaaldrich.com |

| Melting Point | 53-55 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 191-192 °C at 12 mmHg | sigmaaldrich.comsigmaaldrich.com |

NMR, MS, and UV-Vis

Detailed experimental or computational data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound are not available in the surveyed literature. While spectral data exists for the related compound, phenylsuccinic acid, it does not apply to the anhydride. nih.govchemicalbook.com

IR

An experimental infrared (IR) spectrum for this compound is not publicly available in the searched databases. However, based on the functional groups present, its IR spectrum is expected to show characteristic absorption bands for a cyclic acid anhydride. vscht.cz Key expected peaks include two strong carbonyl (C=O) stretching bands, which are typical for anhydrides due to symmetric and asymmetric stretching modes. vscht.cz Additionally, a C-O stretching band would be expected. vscht.cz

Fluorescence Studies of Phenylsuccinic Acid Derivatives

Research has been conducted on the fluorescence properties of derivatives of phenylsuccinic acid, particularly in the context of biopolymer modification.

Quenching by Hyaluronic Acid Matrix

Studies involving the derivatization of hyaluronic acid (HA) with the anhydride form of phenylsuccinic acid (PheSA) have demonstrated notable fluorescence phenomena. nih.gov When phenylsuccinic acid is attached to the HA matrix, its fluorescence is efficiently quenched. nih.gov This quenching effect has been investigated using advanced spectroscopic techniques. nih.gov

The fluorescence lifetime of PheSA in solution and when attached to the HA matrix was monitored using picosecond-resolved streak camera technology. nih.gov Furthermore, time-resolved fluorescence studies provided insight into the dynamics of reaction mechanisms. nih.gov These investigations revealed that the HA-PheSA derivative is a strong quencher of the electronic excited state of PheSA. nih.gov The study also indicated that this derivatized form of HA has the capacity to act as a scavenger of singlet oxygen, suggesting potential applications where protection against reactive oxygen species is beneficial. nih.gov

Time-Resolved Fluorescence for Reaction Mechanism Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique utilized to investigate the dynamics of chemical reactions that occur on extremely short timescales, such as picoseconds (10-12 s) to femtoseconds (10-15 s). This methodology allows for the direct observation of transient excited-state species, providing critical insights into reaction pathways, intermediate states, and the kinetics of photochemical processes.

In the context of this compound, time-resolved fluorescence studies would be instrumental in elucidating the dynamics of its electronically excited states following photoexcitation. Such experiments could reveal the lifetimes of singlet and triplet excited states, the rates of intersystem crossing, and the kinetics of any photochemical transformations, such as ring-opening or dissociation reactions. By monitoring the fluorescence decay at different wavelengths, researchers can track the evolution of the initially excited state and any subsequent fluorescent intermediates.

A hypothetical data table from such an experiment might look like the following:

Table 1: Hypothetical Time-Resolved Fluorescence Decay Parameters for this compound in Acetonitrile

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Decay Component | Lifetime (ps) | Pre-exponential Factor (A) |

| 266 | 320 | τ1 | 50 | 0.85 |

| 266 | 320 | τ2 | 500 | 0.15 |

| 266 | 450 | τ3 | 2000 | 1.00 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

In this hypothetical table, τ1 could represent the lifetime of the initially populated singlet excited state, while τ2 might correspond to a conformational relaxation or the formation of an excimer. The longer lifetime, τ3, observed at a different emission wavelength, could be indicative of a triplet state or a fluorescent photoproduct.

Further insights into the reaction mechanism can be gained by performing these measurements in different solvents to probe the effect of solvent polarity and viscosity on the excited-state dynamics. Additionally, transient absorption spectroscopy, a complementary technique, could be employed to observe non-fluorescent intermediates and provide a more complete picture of the photochemical reaction mechanism of this compound. However, specific experimental data from such studies on this compound are not currently available in the public domain.

Advanced Research Directions and Emerging Applications

Development of Multicomponent Reactions Involving Phenylsuccinic Anhydride (B1165640)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a cornerstone of modern synthetic efficiency. Phenylsuccinic anhydride has emerged as a valuable component in the design of novel MCRs, particularly in the synthesis of heterocyclic compounds.

Researchers have successfully employed this compound in formal [4+2] cycloaddition reactions with imines to produce highly substituted γ-lactams. chemicalbook.com These reactions are often characterized by high diastereoselectivity. The reactivity of the anhydride can be tuned by the introduction of electron-withdrawing groups on the phenyl ring, which enhances the stability of the enolate intermediate and facilitates the cyclization process. chemicalbook.com

More recently, the annulation reaction of this compound with 1,3-azadienes has been explored, providing a stereocontrolled route to allylic 2-oxopyrrolidines bearing multiple contiguous stereocenters. uss.cl These reactions demonstrate the anhydride's ability to participate in chemoselective and stereocontrolled pentannulations at room temperature. uss.cl The development of such MCRs showcases the potential of this compound in generating molecular complexity from simple starting materials in a single step, which is a significant advantage in combinatorial chemistry and drug discovery.

High-Throughput Screening Studies of this compound Derivatives

The structural diversity achievable through reactions involving this compound makes its derivatives prime candidates for high-throughput screening (HTS). HTS allows for the rapid assessment of the biological or pharmacological activity of a large number of compounds.

Libraries of complex γ-lactams, synthesized from this compound and various imines, have been prepared for HTS studies. chemicalbook.com The goal of these studies is to identify novel compounds with potential therapeutic applications. The modular nature of the synthesis allows for the creation of a wide range of derivatives with varying substituents, increasing the probability of discovering a "hit" compound with desired biological activity. These solution-based synthetic strategies are designed to be amenable to purification by preparative HPLC, a key requirement for generating high-purity compounds for screening assays. chemicalbook.com

Novel Resolving Reagents for Amines

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the pharmaceutical industry, as often only one enantiomer of a chiral drug is active or safe. This compound derivatives have shown promise as effective resolving agents for amines.

Specifically, (S)-(−)-2-methyl-2-phenylsuccinic anhydride has been identified as a novel resolving reagent for amines. Current time information in Bangalore, IN.scbt.com This reagent reacts with racemic amines to form diastereomeric amides, which can then be separated using techniques such as crystallization or chromatography. The efficiency of the resolution can be assessed by methods like ¹H-NMR spectroscopy. Current time information in Bangalore, IN. After separation, the chiral amine can be recovered from the diastereomeric amide, and the resolving agent can potentially be recycled, making the process more economical.

Research into Potential Biological Activities

Beyond its synthetic utility, derivatives of this compound are being investigated for a range of potential biological activities.

Antioxidant Activity

The search for novel antioxidant compounds is of significant interest in the prevention and treatment of diseases associated with oxidative stress. Recent research has explored the antioxidant potential of γ-lactams synthesized from this compound. researchgate.net In one study, the synthesized compounds were tested in vitro for their antioxidant activity. researchgate.net

Another study demonstrated that hyaluronic acid derivatized with phenyl succinic anhydride acts as a scavenger of singlet oxygen, a highly reactive oxygen species. nih.gov This suggests that such derivatives may have applications in protecting tissues from oxidative damage. nih.gov

Impact on Cholesterol Levels

Elevated cholesterol levels are a major risk factor for cardiovascular disease. Researchers have investigated the potential of this compound derivatives to modulate cholesterol levels. A study reported the synthesis of new γ-lactams from the reaction of this compound with Schiff bases, with the stated purpose of being used to decrease blood cholesterol levels. researchgate.net While the detailed biological data was not provided in the abstract, this indicates an active area of research into the hypolipidemic properties of this class of compounds.

Applications in Advanced Materials Science

The reactivity of the anhydride group makes this compound a valuable monomer and modifying agent in the synthesis of advanced materials with tailored properties.

Anhydrides, in general, are pivotal in polymer chemistry for the production of polyesters and polyamides. scbt.com this compound, in particular, has been utilized in the synthesis of copolymers. For instance, it has been copolymerized with N-(hydroxyethyl)ethyleneimine to create copolymers with both ester and anhydride bonds. uss.cl It has also been used in the one-pot synthesis of imide-containing polyesters, where its incorporation allows for the tuning of the polymer's thermal and mechanical properties. rsc.org

Furthermore, this compound is employed to modify the surface properties of materials. scbt.com It can be used to derivatize biopolymers like hyaluronic acid, resulting in materials with enhanced properties such as improved skin penetration and the ability to blend with hydrophobic substances, making them suitable for cosmetic and biomedical applications. nih.gov Additionally, chitosan (B1678972), a natural biopolymer, can be grafted with this compound to create nanoparticles for drug delivery systems. nih.govmdpi.com These modifications can improve the stability and drug-loading capacity of the nanoparticles. semanticscholar.org

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a central focus of modern chemical research. In the context of this compound and its derivatives, several green chemistry principles are being actively explored to reduce waste, minimize energy consumption, and utilize safer reagents and reaction conditions. These approaches primarily revolve around solvent-free reactions, the use of alternative energy sources like microwaves, and the application of efficient catalytic systems.

A significant advancement in green synthesis is the adoption of solvent-free reaction conditions. The Castagnoli-Cushman reaction, a method for synthesizing γ-lactams, has been successfully adapted to a solvent-free protocol. This atom-economical reaction can utilize substituted cyclic anhydrides, including this compound. mdpi.comresearchgate.net The elimination of solvents reduces waste, lowers costs, and simplifies product isolation and purification. researchgate.net

Microwave-assisted organic synthesis (MAOS) represents another key green chemistry technique. While directly documented for the synthesis of N-phenylsuccinimide from succinic anhydride and aniline (B41778), the principles are applicable to related structures. nih.gov This method offers substantial advantages over traditional heating by dramatically reducing reaction times from hours to minutes. nih.gov Such efficiency leads to significant energy savings. nih.gov Furthermore, when conducted without a solvent, these reactions exhibit high atom economy, with water being the only byproduct, thereby minimizing waste. nih.gov

The choice of starting materials and catalysts also plays a crucial role in the green synthesis of this compound precursors and related compounds. Research into the synthesis of substituted succinic anhydrides has focused on developing milder and more scalable methods. nih.gov For instance, efficient, high-yielding, and sustainable routes to cyclic anhydrides from dicarboxylic acids have been developed using catalysts prepared from inexpensive and robust materials like MgCl2 or reusable heterogeneous Lewis acid catalysts such as Nb2O5∙nH2O. researchgate.net These catalytic systems operate under mild conditions and allow for the synthesis of a wide variety of anhydrides with high selectivity, often without the need for chromatographic purification. researchgate.net Additionally, organocatalytic methods have been employed for reactions involving this compound, offering a metal-free alternative. researchgate.net

The table below summarizes and compares different synthetic approaches relevant to the principles of green chemistry in the context of this compound and its derivatives.

| Feature | Conventional Synthesis | Green Chemistry Approaches |

| Solvent | Often requires organic solvents like toluene. prepchem.com | Solvent-free conditions are utilized, reducing waste. researchgate.netnih.gov |

| Energy Source | Typically relies on prolonged heating with a hot plate. nih.govprepchem.com | Microwave irradiation is used, reducing reaction times and energy consumption. nih.gov |

| Catalyst | May use stoichiometric reagents or harsh catalysts. | Employs efficient organocatalysts or reusable heterogeneous catalysts. researchgate.netresearchgate.net |

| Reaction Time | Can take several hours. nih.govprepchem.com | Reduced to a few minutes in microwave-assisted synthesis. nih.gov |

| Atom Economy | Can be lower due to byproducts and solvent use. | High atom economy, especially in solvent-free reactions. nih.gov |

| Waste Generation | Generates solvent waste and potentially other byproducts. | Minimal waste generation. researchgate.netnih.gov |

Q & A

Q. What are the common synthetic routes for phenylsuccinic anhydride derivatives in organic chemistry?

this compound derivatives are synthesized via nucleophilic acyl substitution or cycloaddition reactions. For example:

- Reduction with NaBH₄ : this compound can be reduced to γ-lactones (e.g., β-phenyl-γ-butyrolactone) using NaBH₄ in THF, yielding stereoisomeric products (44% and 52% yields for two isomers) .

- Biopolymer functionalization : Reacting chitosan with this compound under neutral pH conditions introduces hydrophobic phenyl groups, improving drug delivery nanoparticle stability. Pyridine is often used as a catalyst .

Q. How does this compound enhance polyester resin properties compared to traditional anhydrides like TMA?

The phenyl group in this compound introduces steric and electronic effects:

- Flexibility : The bulky phenyl side chain increases free volume in polymer backbones, lowering glass transition temperatures (Tg) and improving flexibility .

- Hydrophobicity : The aromatic ring enhances water resistance, making resins suitable for coatings requiring compliance with EU regulations. Comparative FTIR and DSC analyses confirm structural modifications .

Q. What analytical techniques are used to characterize this compound-modified polymers?

- NMR spectroscopy : Confirms successful acylation (e.g., chitosan-phenylsuccinic conjugates show proton shifts at δ 7.2–7.4 ppm for aromatic groups) .

- Thermal analysis : DSC measures Tg changes, while TGA evaluates thermal stability .

- Water absorption assays : Quantify hydrophobicity improvements in resins .

Advanced Research Questions

Q. How do electronic substituents on this compound influence reactivity in cycloaddition reactions?

Substituents alter enolate stability and reaction kinetics:

- Electron-withdrawing groups (EWGs) : Enhance electrophilicity, accelerating reactions (e.g., 2-fluoro-5-nitrothis compound reacts with imines at room temperature) .

- Electron-donating groups (EDGs) : Reduce reactivity, requiring harsher conditions. This compound exhibits intermediate reactivity between succinic and homophthalic anhydrides, enabling chemoselective pentannulation with 1,3-azadienes .

Q. What experimental strategies optimize diastereoselectivity in Castagnoli-Cushman reactions (CCR) using this compound?

- Temperature control : Lower temperatures (e.g., 0–25°C) favor kinetic products (cis-diastereomers), while heating promotes thermodynamic control (trans-diastereomers) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve enolate stabilization.

- Post-reaction modifications : Acidic or basic conditions epimerize products, enabling access to trans-diastereomers with >90% purity .

Q. How can researchers resolve contradictions in reactivity data between this compound and other cyclic anhydrides?

Contradictions arise from divergent reaction mechanisms (e.g., Friedel-Crafts vs. CCR):

- Comparative kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify rate-determining steps .

- Computational modeling : DFT calculations reveal transition-state geometries, explaining substituent effects on activation barriers .

- Systematic substrate screening : Test this compound against analogs (e.g., 3-methylglutaric anhydride) under identical conditions to isolate electronic vs. steric contributions .

Q. What mechanistic insights explain the role of this compound in stereocontrolled annulation reactions?

The reaction proceeds via a stepwise mechanism:

- Imine activation : Lewis acids (e.g., BF₃) polarize the imine, enhancing nucleophilicity.

- Anhydride ring-opening : Nucleophilic attack forms a zwitterionic intermediate, which undergoes cyclization to yield lactams. Stereoselectivity is governed by steric hindrance and π-π interactions between the phenyl group and imine .

Methodological Considerations

- Contradiction handling : Cross-validate data using multiple techniques (e.g., X-ray crystallography for stereochemistry, LC-MS for purity) .

- Safety protocols : Use inert atmospheres for anhydride reactions to prevent hydrolysis. Toxicity data for this compound derivatives should be assessed via OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.